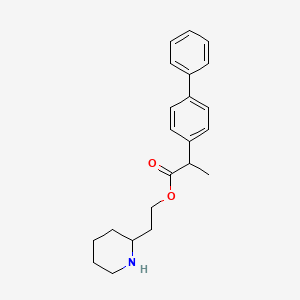

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate typically involves the reaction of piperidine with 2-(4-phenylphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

- 2-Piperidin-2-ylethyl 2-(4-methylphenyl)propanoate

- 2-Piperidin-2-ylethyl 2-(4-chlorophenyl)propanoate

- 2-Piperidin-2-ylethyl 2-(4-methoxyphenyl)propanoate

Uniqueness

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenyl-substituted propanoate moiety provides unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound features a biphenyl moiety linked to a piperidine group, which is significant in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

The compound consists of an acetic acid functional group, a biphenyl substituent, and a piperidine moiety, which contribute to its biological properties.

Research indicates that biphenyl derivatives exhibit various modes of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways. For instance, certain biphenyl derivatives act as inhibitors of lipoprotein-associated phospholipase A (Lp-PLA), which is crucial in lipid metabolism and inflammation .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting efflux pumps. This mechanism is particularly relevant in combating antibiotic resistance .

- Modulation of Amyloid Precursor Protein (APP) : Certain biphenyl compounds have been studied for their ability to modulate APP metabolism, potentially impacting Alzheimer's disease pathology by reducing amyloid-beta peptide release .

Antimicrobial Properties

A study evaluated the antimicrobial activity of various biphenyl derivatives against strains of Staphylococcus aureus. The results indicated that some derivatives exhibited significant bacteriostatic effects without cytotoxicity at therapeutic concentrations. The minimum inhibitory concentration (MIC) values were determined through checkerboard assays, showing promising synergistic effects when combined with traditional antibiotics .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of biphenyl derivatives in models of neurodegeneration. Specifically, compounds similar to this compound were found to enhance neuronal survival and reduce oxidative stress markers in vitro. These findings suggest a possible application in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Inhibition of Lp-PLA :

- Antimicrobial Synergy :

- Neuroprotective Mechanisms :

Properties

CAS No. |

64046-66-8 |

|---|---|

Molecular Formula |

C22H27NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate |

InChI |

InChI=1S/C22H27NO2/c1-17(22(24)25-16-14-21-9-5-6-15-23-21)18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-4,7-8,10-13,17,21,23H,5-6,9,14-16H2,1H3 |

InChI Key |

QDWYZUCHSFEDPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCC3CCCCN3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.